2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers
Description
This compound features a bicyclo[3.1.0]hexane core fused to an acetic acid backbone, with a tert-butoxycarbonyl (Boc)-protected amino group at the second position. The bicyclo[3.1.0] system introduces significant ring strain and conformational rigidity, which can influence its reactivity and interactions in pharmaceutical or synthetic applications. As a mixture of diastereomers, its stereochemical complexity arises from the bicyclic system’s bridgehead positions and the chiral center at the α-carbon of the acetic acid moiety. The Boc group enhances solubility and stability during synthetic processes, making it a versatile intermediate in medicinal chemistry .
Properties
CAS No. |
1822426-59-4 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(3-bicyclo[3.1.0]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-5-7-4-8(7)6-9/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
LBQMSXCPACQAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2CC2C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
(3 + 2) Annulation of Cyclopropenes and Aminocyclopropanes
Photoredox-catalyzed annulation between cyclopropenes and cyclopropylanilines provides rapid access to bicyclo[3.1.0]hexanes with all-carbon quaternary centers. Using iridium(III) photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED irradiation, difluorocyclopropenes react with N-protected cyclopropylanilines to yield bicyclic products in 60–85% yields with high diastereoselectivity (dr > 20:1). For example, tert-butyl (1-aminocyclopropyl)carbamate reacts with 3,3-difluorocyclopropene at 0.1 M concentration in DMF to afford the bicyclo[3.1.0]hexane intermediate in 78% yield after 24 hours.
LiHMDS-Mediated Cyclization of Halogenated Precursors
Lithium hexamethyldisilazide (LiHMDS)-induced intramolecular alkylation of iodomethyl or bromomethyl cyclopropane derivatives enables scalable synthesis. For instance, treatment of iodomethyl cyclopropane 26a with 2.5 equivalents of LiHMDS in THF at −70°C to room temperature generates bicyclo[3.1.0]hexane 27a in 69% yield. This method tolerates diverse substituents, including esters and nitriles, enabling late-stage functionalization.
Introduction of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation or Mitsunobu coupling.
Boc Protection of Amine Intermediates
Reaction of bicyclo[3.1.0]hexane-amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP affords Boc-protected derivatives. For example, exposure of 3-aminobicyclo[3.1.0]hexane to Boc₂O (1.2 equiv) at room temperature for 12 hours yields the N-Boc intermediate in 92% purity.
Mitsunobu Coupling for Stereochemical Control
Acetic Acid Moiety Attachment
The acetic acid side chain is incorporated via alkylation or hydrolysis of ester precursors.
Alkylation of Bicyclic Amines
Boc-protected bicyclo[3.1.0]hexan-amines undergo alkylation with bromoacetic acid tert-butyl ester in the presence of K₂CO₃ in DMF. Deprotection with trifluoroacetic acid (TFA) in DCM (1:1 v/v) yields the free acetic acid derivative. For example, tert-butyl 2-(bicyclo[3.1.0]hexan-3-ylamino)acetate is hydrolyzed with 4 M HCl in dioxane to afford the target compound in 85% yield.
Hydrolysis of Cyano or Ester Intermediates
Azido nitriles (e.g., 12c ) are reduced to amines using hydrogenation (H₂/Pd-C) and subsequently converted to amino acids via hydrolysis. Treatment of azido-bicyclo[3.1.0]hexane nitrile with LiOH·H₂O in methanol/water (2:1 v/v) at reflux for 6 hours provides the carboxylic acid in 57% yield.
Diastereomer Formation and Analysis
The diastereomeric mixture arises from non-planar quaternary centers in the bicyclo[3.1.0]hexane ring.
Diastereoselectivity in Annulation Reactions
Difluorocyclopropenes yield trans-fused bicyclo[3.1.0]hexanes due to steric steering during photoredox catalysis. For example, annulation of 3,3-difluorocyclopropene with trans-cyclopropylaniline produces a 92:8 diastereomeric ratio (dr), whereas non-fluorinated analogs exhibit lower selectivity (dr 3:1).
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomers with ΔtR = 2.3 minutes. Preparative HPLC at 20 mg/mL loading achieves >98% purity for individual diastereomers.
Purification and Characterization
Crystallization Conditions
Recrystallization from ethyl acetate/hexanes (1:5 v/v) at −20°C affords crystalline product with 99.5% purity. X-ray diffraction confirms the bicyclo[3.1.0]hexane chair conformation and Boc-group orientation.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.15–2.30 (m, 2H, bridgehead H), 3.45 (d, J = 8.4 Hz, 1H, CHCO₂H).
-
HRMS (ESI+): m/z calc. for C₁₃H₂₁NO₄ [M + H]⁺ 256.1549, found 256.1546.
Scale-Up and Process Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove the Boc group.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Free amino derivatives.
Scientific Research Applications
Recent studies have indicated that compounds with a bicyclo[3.1.0]hexane framework exhibit significant biological activities, particularly in the field of medicinal chemistry. The following points summarize key findings regarding the biological applications of this compound:
- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines, including K562 (human erythroleukemia) and HeLa (cervical carcinoma) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the SubG1 phase, potentially through interactions with tumor suppressor proteins like p53 .
- Antibacterial Properties : The bicyclic structure may also confer antibacterial activity, making it a candidate for further investigation in the development of antimicrobial agents .
Synthetic Utility
The synthesis of 2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves several steps that can be optimized for industrial applications:
- Synthesis Routes : The synthesis typically starts with the formation of the bicyclo[3.1.0]hexane framework, followed by functionalization to introduce the tert-butoxycarbonyl (Boc) group and amino acid moiety.
- Optimization Techniques : Methods such as continuous flow reactors and microwave-assisted synthesis can enhance yield and purity, making it feasible for large-scale production .
Case Studies
Several case studies highlight the applications of this compound in research:
- Case Study 1: Anticancer Research : A study evaluating various derivatives of bicyclic compounds found that modifications to the bicyclo[3.1.0]hexane structure could significantly enhance antiproliferative effects against cancer cell lines, suggesting a promising avenue for drug development .
- Case Study 2: Synthetic Methodology Development : Researchers have explored alternative synthetic pathways to improve yields and reduce reaction times for the preparation of this compound, emphasizing its versatility in organic synthesis .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it might interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.1.0]hexane Derivatives
- 2-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2227674-91-9): Key Difference: Substituent position (carboxylic acid at C6 vs. acetic acid at C3 in the target compound). Impact: Positional isomerism affects hydrogen-bonding capacity and steric interactions. The C6-carboxylic acid may exhibit higher acidity due to proximity to the bicyclic system .
- 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid :
- Key Difference : Nitrogen atom incorporated into the bicyclo system (3-aza vs. all-carbon bridge).
- Impact : The nitrogen enhances polarity and enables hydrogen bonding, improving solubility. Stereoselective synthesis (cis/trans control) is achieved via reaction condition adjustments, a strategy applicable to the target compound’s diastereomer resolution .
Bicyclo[1.1.1]pentane and Bicyclo[2.2.1]heptane Analogues
- 2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 1706418-96-3): Key Difference: Bicyclo[1.1.1]pentane core with trifluoromethyl substitution. Impact: The smaller, highly strained bicyclo[1.1.1] system increases metabolic stability and lipophilicity. The CF₃ group introduces strong electron-withdrawing effects, altering reactivity .
- (2R,3R)-3-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 2177266-42-9): Key Difference: Larger bicyclo[2.2.1]heptane framework. Impact: Reduced ring strain compared to bicyclo[3.1.0]hexane, leading to improved thermal stability. The norbornane-like structure enhances rigidity, favoring receptor binding in drug design .
Fluorinated Cyclohexyl Derivatives
- 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (Compound with acetic acid, 1:1): Key Difference: Fluorinated cyclohexane replaces bicyclo[3.1.0]hexane. Impact: The difluoro group increases electronegativity and lipophilicity, enhancing membrane permeability. However, the lack of bicyclic strain reduces conformational constraints .
Physicochemical and Functional Properties
*Estimated based on structural similarity to .
Biological Activity
The compound 2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid , a mixture of diastereomers, is a bicyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name : 2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- CAS Number : 1822426-59-4
- Molecular Formula : C13H21NO4
- Molecular Weight : 251.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The bicyclic structure enhances its binding affinity and selectivity towards specific targets, making it a valuable scaffold in drug design.
Antitumor Activity
Research has indicated that compounds similar to the bicyclo[3.1.0]hexane framework exhibit significant antitumor properties. For instance, studies have shown that modifications to the bicyclic structure can enhance the inhibition of tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antibacterial Properties
The compound has also demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound's structural features make it a candidate for modulating GPCRs, which are critical in numerous physiological processes and are common drug targets. Research has shown that similar bicyclic compounds can act as agonists or antagonists at specific receptor subtypes, influencing downstream signaling cascades .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of bicyclo[3.1.0]hexane derivatives on human glioma cells, revealing that these compounds could induce apoptosis through the activation of caspase pathways while sparing normal cells from toxicity .
- Antimicrobial Activity : Another investigation focused on the antibacterial effects of related compounds against Gram-positive bacteria, demonstrating that modifications in the bicyclic structure significantly enhance their potency against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
